2-(2-fluoro-5-iodophenyl)acetonitrile

Catalog No.
S6888506
CAS No.
1261479-90-6
M.F
C8H5FIN
M. Wt
261.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-fluoro-5-iodophenyl)acetonitrile

CAS Number

1261479-90-6

Product Name

2-(2-fluoro-5-iodophenyl)acetonitrile

IUPAC Name

2-(2-fluoro-5-iodophenyl)acetonitrile

Molecular Formula

C8H5FIN

Molecular Weight

261.03 g/mol

InChI

InChI=1S/C8H5FIN/c9-8-2-1-7(10)5-6(8)3-4-11/h1-2,5H,3H2

InChI Key

VNZBHBAWQVXLED-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1I)CC#N)F

Canonical SMILES

C1=CC(=C(C=C1I)CC#N)F

2-(2-fluoro-5-iodophenyl)acetonitrile is an organic compound with significant interest in medicinal chemistry and materials science. Its molecular formula is C9H7FINO, and it features a phenyl ring substituted with both fluorine and iodine atoms, along with an acetonitrile functional group. This unique substitution pattern enhances its chemical reactivity and biological activity, making it a valuable compound for various applications.

, including:

  • Nucleophilic Substitution Reactions: The iodine atom can be replaced by other nucleophiles, facilitating the formation of new compounds.
  • Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, which are essential for forming carbon-carbon bonds.
  • Reduction and Oxidation Reactions: The compound can also engage in redox reactions, altering the oxidation states of its functional groups.

These reactions are critical for synthesizing derivatives and exploring the compound's reactivity in various chemical contexts.

2-(2-fluoro-5-iodophenyl)acetonitrile exhibits noteworthy biological activities, particularly in the field of medicinal chemistry. Preliminary studies suggest that it may act as an inhibitor of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are relevant in neurodegenerative diseases like Alzheimer's. The presence of both fluorine and iodine atoms contributes to its ability to interact with biological targets effectively, potentially leading to therapeutic applications.

The synthesis of 2-(2-fluoro-5-iodophenyl)acetonitrile typically involves several steps:

  • Halogenation: The introduction of fluorine and iodine substituents onto a phenylacetonitrile backbone can be achieved through halogenation reactions using appropriate reagents.
  • Nitrile Formation: The acetonitrile group is introduced via nucleophilic substitution or other synthetic routes that allow for the incorporation of the cyano group.
  • Purification: Final products are often purified through recrystallization or chromatography to achieve the desired purity levels.

These methods highlight the compound's synthetic versatility and the importance of controlling reaction conditions to optimize yield and purity.

2-(2-fluoro-5-iodophenyl)acetonitrile has various applications:

  • Medicinal Chemistry: It serves as a potential lead compound for drug development, particularly in designing inhibitors for neurological disorders.
  • Material Science: The compound's unique properties make it suitable for developing advanced materials with specific functionalities.
  • Chemical Research: It acts as a building block in synthesizing more complex organic molecules, contributing to various fields of chemical research.

Interaction studies involving 2-(2-fluoro-5-iodophenyl)acetonitrile focus on its binding affinity to biological targets. Molecular docking studies have been employed to predict how this compound interacts with enzymes such as acetylcholinesterase. These studies help elucidate the mechanism of action and guide further modifications to enhance efficacy and selectivity against specific targets.

Several compounds share structural features with 2-(2-fluoro-5-iodophenyl)acetonitrile. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Aspects
2-Fluoro-4-iodophenylacetonitrileFluorine at position 2, iodine at position 4Different substitution pattern affects reactivity
4-IodophenylacetonitrileIodine at position 4 onlyLacks fluorine; different electronic properties
2-IodophenylacetonitrileIodine at position 2 onlyDifferent steric hindrance compared to the target
2-(3-fluorophenyl)acetonitrileFluorine at position 3Variation in substitution position impacts activity

The uniqueness of 2-(2-fluoro-5-iodophenyl)acetonitrile lies in its combination of both fluorine and iodine substitutions on the phenyl ring, which significantly influences its chemical behavior and biological activity compared to similar compounds. This specific arrangement enhances its potential as a pharmacophore in drug design while providing distinct reactivity profiles useful for synthetic chemistry.

XLogP3

2.3

Hydrogen Bond Acceptor Count

2

Exact Mass

260.94507 g/mol

Monoisotopic Mass

260.94507 g/mol

Heavy Atom Count

11

Dates

Last modified: 04-15-2024

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